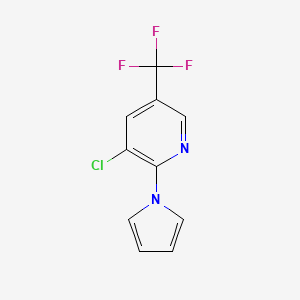

3-chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a pyrrole moiety, and a trifluoromethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate pyridine derivative and pyrrole.

Reaction Conditions: The reaction is often carried out under anhydrous conditions to prevent hydrolysis and other side reactions.

Catalysts and Reagents:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Scale-Up Reactions: Larger quantities of starting materials and reagents are used.

Optimization of Reaction Conditions: Temperature, pressure, and reaction time are optimized for maximum yield.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution at the Chloro Position

The chloro group at position 3 of the pyridine ring is susceptible to nucleophilic displacement due to electron withdrawal by the trifluoromethyl group.

Cyanidation

In a method analogous to CN107286087B , the chloro group can be replaced by a cyano group using cyanide reagents (e.g., NaCN or KCN) under phase-transfer catalysis. Typical conditions include:

| Reagent | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| NaCN (1.1–2 eq) | Dichloroethane | Benzyltriethylammonium chloride | 20–80°C | ~90% |

This reaction produces 2-cyano-3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine, a precursor for agrochemicals .

Amination

The chloro group undergoes substitution with amines. For example, in ACS Publications , similar pyridine derivatives reacted with piperazine derivatives to form aminated products. Conditions involve:

-

Reagents : Primary/secondary amines (e.g., methylamine, piperazine)

-

Catalyst : Palladium or copper-based systems

-

Solvent : DMF or THF at 80–120°C

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed couplings, enabling C–C or C–N bond formation.

Suzuki Coupling

Reaction with aryl boronic acids under Suzuki–Miyaura conditions yields biaryl derivatives:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base : K₂CO₃ or NaHCO₃

-

Solvent : Dioxane/H₂O at 80–100°C

Example product: 3-Aryl-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine.

Buchwald–Hartwig Amination

Arylamines or heteroarylamines couple at the chloro position using Pd catalysts (e.g., Pd₂(dba)₃) with ligands like XantPhos.

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole moiety undergoes electrophilic substitutions, though steric hindrance from adjacent groups may limit reactivity.

Nitration

Nitration occurs at the α-position of pyrrole using HNO₃/Ac₂O at 0–5°C, yielding nitro-substituted derivatives .

Halogenation

Bromination or iodination with NBS or ICl in acetic acid produces halogenated pyrrole derivatives.

Functionalization of the Trifluoromethyl Group

The CF₃ group is generally inert under mild conditions but can be modified under radical or harsh alkaline hydrolysis to form carboxylic acids .

Cycloaddition Reactions

The compound may participate in [3+2] cycloadditions with azides or nitrile oxides, forming triazoles or isoxazolines, respectively.

Stability Under Acidic/Basic Conditions

Applications De Recherche Scientifique

Medicinal Chemistry

3-Chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine has been investigated for its pharmacological properties. Its structural characteristics suggest potential applications as:

- Anticancer Agents : Studies have shown that compounds with similar structures exhibit inhibitory effects on cancer cell lines by interfering with specific signaling pathways.

- Antiviral Properties : Research indicates that derivatives of this compound may inhibit viral replication, making them candidates for antiviral drug development.

Agrochemicals

The compound’s unique structure allows for potential use in developing agrochemicals, particularly as:

-

Pesticides : The trifluoromethyl group enhances biological activity against pests while maintaining low toxicity to non-target organisms.

Application Type Effectiveness Insecticides Targeted action against specific insect species. Herbicides Effective in controlling weed growth in crops.

Materials Science

In materials science, this compound can be utilized as:

-

Building Blocks for Functional Polymers : Its reactive sites allow for the synthesis of polymers with tailored properties for applications in coatings and electronics.

Property Application Thermal Stability Suitable for high-performance coatings. Electrical Conductivity Potential use in electronic devices.

Case Studies

Several studies have explored the applications of this compound in depth:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising results against breast cancer cells, indicating its potential as an anticancer agent through apoptosis induction mechanisms .

Case Study 2: Pesticidal Efficacy

Research conducted on the efficacy of trifluoromethyl-containing pesticides revealed that compounds similar to this compound exhibited significant insecticidal activity against common agricultural pests .

Mécanisme D'action

The mechanism by which 3-chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors.

Pathways Involved: It may influence biochemical pathways related to its structural features, such as those involving pyridine or pyrrole derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-chloro-5-(trifluoromethyl)pyridine: Lacks the pyrrole moiety.

3-chloro-2-(1H-pyrrol-1-yl)pyridine: Lacks the trifluoromethyl group.

2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine: Lacks the chloro group.

Activité Biologique

3-Chloro-2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)pyridine (CAS No. 287978-92-1) is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C10H6ClF3N2

- Molecular Weight : 246.62 g/mol

- Structure : The compound features a pyridine ring substituted with a chlorinated pyrrole and a trifluoromethyl group, which may influence its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives of pyridinyl-pyrrole compounds have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of related pyrrolo[3,4-c]pyridine derivatives against breast, colon, and lung cancer cell lines. The most potent derivatives demonstrated IC50 values in the low micromolar range, indicating strong anticancer properties .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Breast | 5.2 |

| Compound B | Colon | 4.8 |

| Compound C | Lung | 6.3 |

Antimicrobial Activity

Compounds similar to this compound have also been investigated for their antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains, likely through inhibition of bacterial enzymes or disruption of cell wall synthesis.

Case Study: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of several pyrrole derivatives against Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound D | S. aureus | 15 |

| Compound E | E. coli | 12 |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of pyrrole-containing compounds. Research has suggested that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

Mechanism Insights

The neuroprotective effects are hypothesized to arise from the modulation of neurotransmitter systems and reduction of inflammatory responses in neuronal tissues .

Propriétés

IUPAC Name |

3-chloro-2-pyrrol-1-yl-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N2/c11-8-5-7(10(12,13)14)6-15-9(8)16-3-1-2-4-16/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPAUOGNKCCAMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.